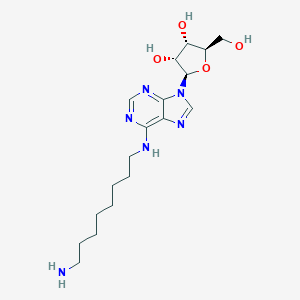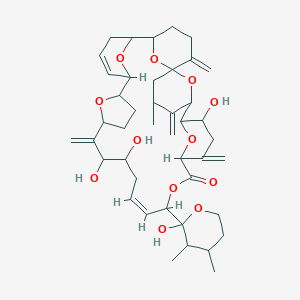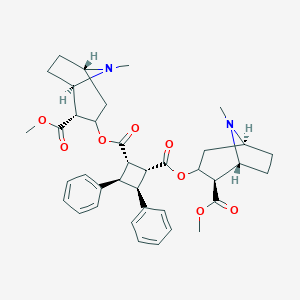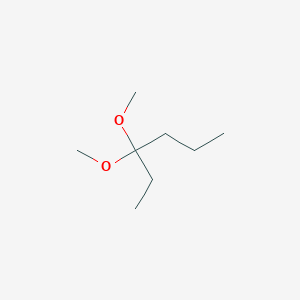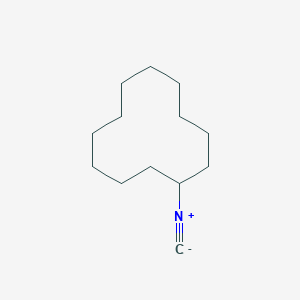
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile, also known as HIPP, is a chemical compound that has been found to have potential applications in scientific research. HIPP is a cyclic nitrile that is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves the binding of the compound to the active site of the 20S proteasome enzyme. This binding inhibits the activity of the enzyme, leading to the accumulation of intracellular proteins that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the 20S proteasome enzyme, this compound has also been found to induce the expression of certain genes involved in the regulation of apoptosis. Furthermore, this compound has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its potency as a proteasome inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using this compound is its solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Future Directions
There are a number of future directions for the use of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in scientific research. One potential application is in the development of new cancer therapies, where the inhibition of proteasome activity can lead to the induction of apoptosis in cancer cells. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, where its anti-inflammatory effects could be beneficial. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves a multistep process that begins with the reaction of cyclohexanone with sodium methoxide to form 2-methoxycyclohexanone. This intermediate is then reacted with tert-butyl nitrite to form 2-methoxy-3-tert-butoxycarbonyloxy-cyclohexanone. The final step involves the reaction of this intermediate with hydroxylamine-O-sulfonic acid to form this compound.
Scientific Research Applications
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been found to be a potent inhibitor of the enzyme 20S proteasome, which is involved in the degradation of intracellular proteins. This inhibition has potential implications in the treatment of certain diseases, such as cancer, where the inhibition of proteasome activity can lead to the accumulation of proteins that induce apoptosis in cancer cells.
properties
CAS RN |
115886-67-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h3,5,8-9,12H,4,6H2,1-2H3 |
InChI Key |
SKLNCNYFMLAGQA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CCCC1(C#N)O |
Canonical SMILES |
CC(C)C1C=CCCC1(C#N)O |
synonyms |
3-Cyclohexene-1-carbonitrile,1-hydroxy-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
